molecular formula C12H14F3NO B027912 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1939-19-1

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B027912
CAS RN: 1939-19-1
M. Wt: 245.24 g/mol
InChI Key: AGOPRFPFSYTJNX-UHFFFAOYSA-N
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Description

Compounds with structures similar to "2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide" are often explored for their potential applications in various fields due to unique properties imparted by the trifluoromethyl group and the propanamide backbone. These compounds can exhibit interesting chemical and physical properties due to the presence of fluorine atoms and the amide functional group.

Synthesis Analysis

The synthesis of compounds structurally related to "2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide" involves strategic functional group manipulations and the incorporation of trifluoromethyl groups. For example, the synthesis of N,N-dialkyl-3,3,3-trifluoropropanamides can be achieved through reactions involving N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines, highlighting the methods to introduce fluorine atoms and amide groups into the molecular framework (Yamanaka et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds reveals the spatial arrangement of atoms, the presence of hydrogen bonds, and other intermolecular interactions that determine the compound's stability and reactivity (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can exhibit unique reactivities due to the presence of the trifluoromethyl group and the propanamide moiety. For example, the synthesis and reactivity of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide demonstrate the potential for cyclization and the formation of cyclopropanes, indicating the versatility of such frameworks in chemical synthesis (Tanaka et al., 1987).

Scientific Research Applications

Molecular Structure and Interaction

  • The crystal and molecular structures of related compounds have been determined using X-ray crystallography, highlighting their potential as reversible and irreversible inhibitors of dihydrofolate reductase, indicating promise for cancer chemotherapy applications (Camerman, Smith, & Camerman, 1978).
  • An approach involving azetidinium ion to generate a range of compounds through regiospecific opening suggests versatility in creating structural analogues for various biochemical applications (O’Brien, Phillips, & Towers, 2002).

Biochemical Applications and Mechanisms

  • A novel nonnucleoside inhibitor targets cytomegalovirus DNA maturation via specific gene products, showcasing the compound's role in antiviral research and its selective inhibition mechanism, which does not affect viral DNA synthesis, transcription, and translation (Buerger et al., 2001).
  • Synthesis and deprotonation studies on related compounds have provided insights into their chemical behavior, which could be critical for designing molecules with specific biochemical roles (Rebstock et al., 2003).

Synthesis and Chemical Behavior

  • Investigations into the synthesis of functionalized cyclopropanes through specific reactions have elucidated methods for generating molecules with high stereoselectivity, important for targeted therapeutic applications (Tanaka, Minami, & Kaji, 1987).
  • Structural, spectroscopic profiling, and docking studies on 2,2-dimethyl-N-(2-pyridinyl)propanamide have provided comprehensive insights into its structural, electrical, chemical, and biological activities, demonstrating its potential in binding proteins for therapeutic interventions (Aayisha et al., 2019).

Future Directions

The development of low-cost and straightforward chemical synthetic technologies, including fluorination and trifluoromethylation, are matters of considerable importance to pharmaceutical and agrochemical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPRFPFSYTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351934
Record name 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide

CAS RN

1939-19-1
Record name 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-3'-(TRIFLUOROMETHYL)PROPIONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pivaloyl chloride (3.62 g; 30 mmol) in 40 ml dry ether was added dropwise at room temperature to a mixture of 3-trifluoromethyl-aniline (4.83 g, 30 mmol) and triethylamine (4.25 ml, 30.5 mmol). This was stirred at room temperature for a period of 14 hours and then poured into 200 ml water, extracted with ether (2×100 ml). The combined ether extracts were washed successively with 0.5 HCl (100 ml); water (2×50 ml); 7% KOH (100 ml) and water (2×50 ml). The ether solution was dried with MgSO4 and concentrated in vacuo to give a white solid (7.23 gm, 98%, m.p. 112.5° C.). The 2,2-dimethyl-3'-trifluoromethyl-propionanilide was recrystallized with dichloromethane and petroleum ether mixture.
Quantity
3.62 g
Type
reactant
Reaction Step One
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4.83 g
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reactant
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4.25 mL
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reactant
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Quantity
40 mL
Type
solvent
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Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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